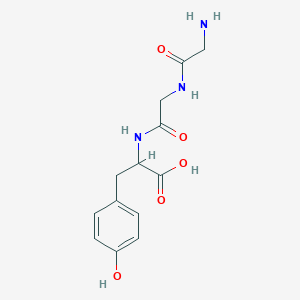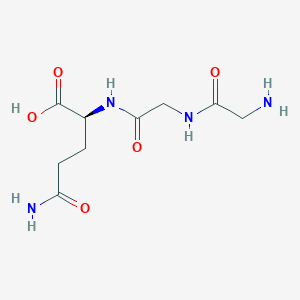
cis-Pt-O(6),9-Dimeg complex
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
cis-Pt-O(6),9-Dimeg complex is a platinum-based coordination compound. Platinum compounds are widely studied for their applications in medicinal chemistry, particularly as anticancer agents. This compound likely features a central platinum ion coordinated with two ammine ligands and two 6-methoxy-9-methyl-9H-purin-2-amine ligands, with chloride ions balancing the charge.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of platinum-based coordination compounds typically involves the reaction of a platinum precursor, such as potassium tetrachloroplatinate(II), with the desired ligands under controlled conditions. For cis-Pt-O(6),9-Dimeg complex, the following steps might be involved:
- Dissolution of potassium tetrachloroplatinate(II) in water.
- Addition of 6-methoxy-9-methyl-9H-purin-2-amine to the solution.
- Introduction of ammonia to form the diammine complex.
- Purification and isolation of the final product.
Industrial Production Methods
Industrial production of such compounds would involve scaling up the laboratory synthesis process, ensuring purity and consistency. This might include:
- Large-scale reactors for the initial reactions.
- Continuous monitoring of reaction conditions.
- Advanced purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Platinum-based compounds can undergo various chemical reactions, including:
Substitution Reactions: Ligands around the platinum center can be replaced by other ligands.
Oxidation-Reduction Reactions: The oxidation state of the platinum ion can change under certain conditions.
Common Reagents and Conditions
Substitution Reactions: Typically involve ligands such as chloride ions, water, or other amines.
Oxidation-Reduction Reactions: May involve oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Major Products
The products of these reactions depend on the specific reagents and conditions used. For example, substitution of chloride ions with water would form an aqua complex.
科学研究应用
Chemistry
Catalysis: Platinum compounds are used as catalysts in various chemical reactions.
Material Science: Used in the development of advanced materials with specific properties.
Biology and Medicine
Anticancer Agents: Platinum compounds, such as cisplatin, are well-known for their use in chemotherapy.
Biological Probes: Used to study interactions with DNA and proteins.
Industry
Electronics: Platinum compounds are used in the manufacturing of electronic components.
Sensors: Employed in the development of sensors for detecting various substances.
作用机制
The mechanism of action for platinum-based anticancer agents typically involves binding to DNA, causing cross-linking and disrupting DNA replication. This leads to apoptosis (programmed cell death) in cancer cells. The molecular targets include the nitrogen atoms in the purine bases of DNA.
相似化合物的比较
Similar Compounds
Cisplatin: A well-known platinum-based anticancer drug.
Carboplatin: A derivative of cisplatin with a different ligand structure.
Oxaliplatin: Another platinum-based drug used in chemotherapy.
Uniqueness
cis-Pt-O(6),9-Dimeg complex may have unique properties due to the specific ligands attached to the platinum center, potentially offering different biological activity or reduced side effects compared to other platinum-based compounds.
属性
CAS 编号 |
138180-67-3 |
|---|---|
分子式 |
C14H24Cl2N12O2Pt |
分子量 |
658.4 g/mol |
IUPAC 名称 |
azane;6-methoxy-9-methylpurin-2-amine;platinum(2+);dichloride |
InChI |
InChI=1S/2C7H9N5O.2ClH.2H3N.Pt/c2*1-12-3-9-4-5(12)10-7(8)11-6(4)13-2;;;;;/h2*3H,1-2H3,(H2,8,10,11);2*1H;2*1H3;/q;;;;;;+2/p-2 |
InChI 键 |
MPHJRLQZZNBYDR-UHFFFAOYSA-L |
SMILES |
CN1C=NC2=C1N=C(N=C2OC)N.CN1C=NC2=C1N=C(N=C2OC)N.N.N.[Cl-].[Cl-].[Pt+2] |
规范 SMILES |
CN1C=NC2=C1N=C(N=C2OC)N.CN1C=NC2=C1N=C(N=C2OC)N.N.N.[Cl-].[Cl-].[Pt+2] |
同义词 |
cis-(Pt(NH3)2(O(6),9-dimethylguanine-7)2)Cl2 cis-diamminebis(O(6),9-dimethylguanine-7)platinum(II) cis-Pt-O(6),9-diMeG complex O(6),9-diMeG platinum |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![spiro[cyclopropane-1,10'-tetracyclo[4.3.1.02,4.07,9]decane]](/img/structure/B142065.png)


![2-(6-Methacryloyloxyhexyl)thioxantheno[2,1,9-dej]isoquinoline-1,3-dione Monomer](/img/structure/B142077.png)









![(3S,8S,9S,10R,13R,14S,17R)-10,13-Dimethyl-6-methyl(74Se)selanyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B142096.png)
